molecular formula C17H19FN6O3S B2359947 2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1207041-19-7

2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No. B2359947
CAS RN: 1207041-19-7
M. Wt: 406.44
InChI Key: SNQVYMRKWHNUDB-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C17H19FN6O3S and its molecular weight is 406.44. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

A study explored the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating their effectiveness as herbicides. Compounds with structures similar to the chemical showed inhibition activities against the roots of specific plants like Brassica napus and Echinochloa crusgalli at certain dosages (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial and Anticancer Agents

Research on alkoxyphthalimide derivatives of imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol revealed potential as antimicrobial and anticancer agents. These compounds, bearing structural resemblance to the chemical of interest, were considered for their potential use in chemotherapy (Dangi, Hussain, & Talesara, 2011).

Antioxidant Activity

A study on polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, akin to the chemical , indicated antioxidant activities. Some derivatives showed antioxidant activity nearly equivalent to that of ascorbic acid (El‐Mekabaty, 2015).

Psoriasis Treatment

Research on FMS-like tyrosine kinase 3 (FLT3) inhibitors, with structures similar to the compound, showed significant potential in treating psoriasis. A specific compound demonstrated potent activity in a psoriatic animal model, suggesting therapeutic applications (Li et al., 2016).

Fluorescent Sensors

Compounds structurally related to the chemical of interest have been used to create fluorescent sensors. These sensors detected inorganic cations in various solvents, demonstrating utility in fluorescence detection applications (Mac et al., 2010).

Phosphodiesterase Inhibition

A study on inhibitors of phosphodiesterase 9 (PDE9), which are chemically similar to the compound , showed promise in Alzheimer's disease treatment. The compound effectively inhibited PDE9 activity and was evaluated using a specialized reporter cell line (Wunder et al., 2005).

Antimicrobial and Antitumor Activities

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antitumor activities. These derivatives, related to the compound , have shown significant activity in inhibiting the growth of certain bacteria and tumors (Abdel-Gawad et al., 2003).

properties

IUPAC Name

2-[[6-[(1,1-dioxothiolan-2-yl)amino]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O3S/c18-11-3-5-12(6-4-11)24-16-13(10-20-24)15(19-7-8-25)22-17(23-16)21-14-2-1-9-28(14,26)27/h3-6,10,14,25H,1-2,7-9H2,(H2,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQVYMRKWHNUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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